molecular formula C18H28N2O2 B5710667 2-(4-methoxyphenyl)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide

2-(4-methoxyphenyl)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide

Cat. No. B5710667
M. Wt: 304.4 g/mol
InChI Key: NDXGZBACONEUGK-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide, also known as MTAPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTAPA is a piperidine derivative and has been synthesized through various methods.

Mechanism of Action

2-(4-methoxyphenyl)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide acts as a positive allosteric modulator of the GABAA receptor, which is a ligand-gated ion channel that mediates the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA). 2-(4-methoxyphenyl)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide enhances the binding of GABA to the receptor, which results in an increase in chloride ion influx and hyperpolarization of the neuronal membrane. This leads to the inhibition of neuronal excitability and the reduction of seizure activity.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide has been shown to exhibit anticonvulsant, analgesic, and anxiolytic effects in animal models. 2-(4-methoxyphenyl)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide has also been shown to enhance memory and learning in animal models of Alzheimer's disease. Additionally, 2-(4-methoxyphenyl)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide has been shown to exhibit neuroprotective effects in animal models of Parkinson's disease and other neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

2-(4-methoxyphenyl)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide has several advantages for lab experiments, including its high potency, selectivity, and efficacy. 2-(4-methoxyphenyl)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide is also relatively stable and can be easily synthesized. However, 2-(4-methoxyphenyl)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide has some limitations for lab experiments, including its low solubility and poor bioavailability.

Future Directions

2-(4-methoxyphenyl)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide has several potential future directions, including the development of more potent and selective compounds, the investigation of the structural requirements for GABAA receptor modulation, the exploration of the therapeutic potential of 2-(4-methoxyphenyl)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide in other neurological disorders, and the investigation of the pharmacokinetic and pharmacodynamic properties of 2-(4-methoxyphenyl)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide. Moreover, the use of 2-(4-methoxyphenyl)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide as a tool for studying the GABAA receptor and its role in neurological disorders could provide valuable insights into the underlying mechanisms of these disorders.

Synthesis Methods

2-(4-methoxyphenyl)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide has been synthesized through various methods, including the reaction of 4-methoxybenzoyl chloride with 2,2,6,6-tetramethylpiperidine followed by the reaction with acetic anhydride. Another method involves the reaction of 4-methoxybenzoyl chloride with 2,2,6,6-tetramethylpiperidine followed by the reaction with acetic acid. The synthesis of 2-(4-methoxyphenyl)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide has also been achieved through the reaction of 4-methoxybenzoic acid with 2,2,6,6-tetramethylpiperidine followed by the reaction with acetyl chloride.

Scientific Research Applications

2-(4-methoxyphenyl)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. 2-(4-methoxyphenyl)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide has been shown to exhibit anticonvulsant, analgesic, and anxiolytic properties in animal models. Moreover, 2-(4-methoxyphenyl)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

2-(4-methoxyphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-17(2)11-14(12-18(3,4)20-17)19-16(21)10-13-6-8-15(22-5)9-7-13/h6-9,14,20H,10-12H2,1-5H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXGZBACONEUGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)CC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxyphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide

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